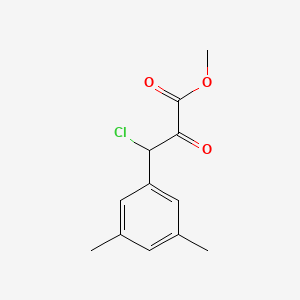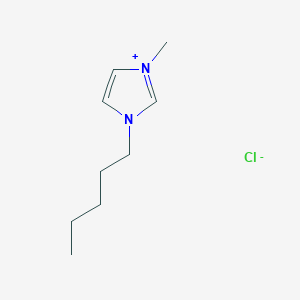
1-Pentyl-3-methylimidazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentyl-3-methylimidazolium chloride is an ionic liquid with the molecular formula C₉H₁₇N₂Cl and a molar mass of 188.70 g/mol . It belongs to the class of imidazolium-based ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents . These properties make this compound a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Pentyl-3-methylimidazolium chloride can be synthesized through a quaternization reaction between 1-methylimidazole and 1-chloropentane . The reaction typically involves heating the reactants under reflux conditions in an appropriate solvent, such as acetonitrile or toluene, for several hours. The product is then purified through recrystallization or column chromatography to obtain the pure ionic liquid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as distillation and membrane filtration, can further optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Pentyl-3-methylimidazolium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through metathesis reactions with salts such as sodium tetrafluoroborate or potassium hexafluorophosphate.
Oxidation and Reduction Reactions: The imidazolium cation can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium tetrafluoroborate and potassium hexafluorophosphate.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are new ionic liquids with different anions, such as 1-pentyl-3-methylimidazolium tetrafluoroborate or 1-pentyl-3-methylimidazolium hexafluorophosphate.
Oxidation and Reduction Reactions: The products depend on the specific redox reaction and the conditions used.
Aplicaciones Científicas De Investigación
1-Pentyl-3-methylimidazolium chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-pentyl-3-methylimidazolium chloride involves its ability to interact with various molecular targets through ionic and hydrogen bonding interactions . The imidazolium cation can form strong interactions with anionic species, while the chloride ion can participate in hydrogen bonding with polar molecules . These interactions enable the compound to act as an effective solvent, catalyst, and stabilizing agent in various applications .
Comparación Con Compuestos Similares
1-Pentyl-3-methylimidazolium chloride can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: Similar in structure but with a shorter alkyl chain, leading to different solubility and thermal properties.
1-Ethyl-3-methylimidazolium chloride: Has an even shorter alkyl chain, resulting in higher polarity and different solvent capabilities.
The uniqueness of this compound lies in its balance of hydrophobicity and hydrophilicity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
171058-22-3 |
|---|---|
Fórmula molecular |
C9H17ClN2 |
Peso molecular |
188.70 g/mol |
Nombre IUPAC |
1-methyl-3-pentylimidazol-1-ium;chloride |
InChI |
InChI=1S/C9H17N2.ClH/c1-3-4-5-6-11-8-7-10(2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
VDOZZSUYAITQGI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCN1C=C[N+](=C1)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



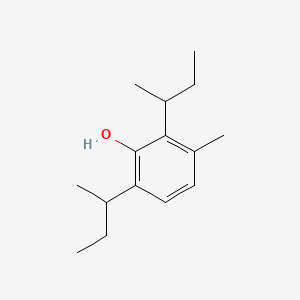
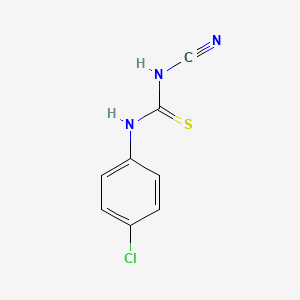
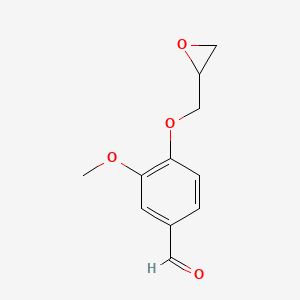


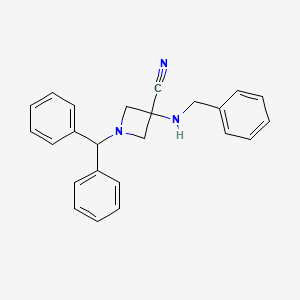
![(S)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8683509.png)
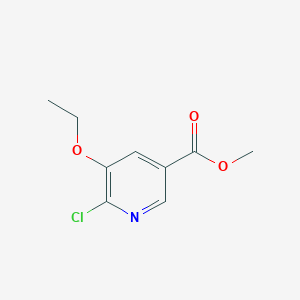
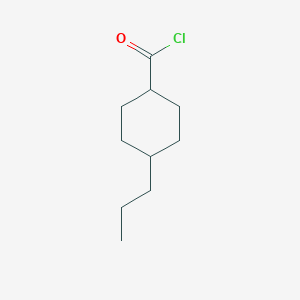
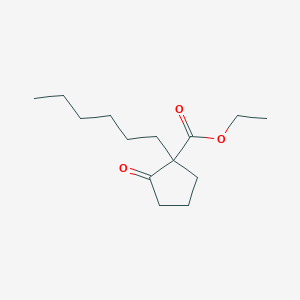
![2-(Methylthio)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B8683550.png)
![2-Formylbenzo[b]thiophene-5-carbonitrile](/img/structure/B8683555.png)
